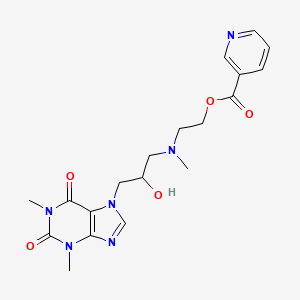

7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is a complex organic compound derived from nicotinic acid. This compound is notable for its unique structure, which includes a purine moiety and a nicotinic acid derivative, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester typically involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in cellular processes and as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- Picolinic acid (2-pyridinecarboxylic acid)

- Nicotinic acid (3-pyridinecarboxylic acid)

- Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is unique due to its combination of a purine moiety with a nicotinic acid derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine that exhibits various pharmacological activities. The compound is characterized by its complex structure, which enhances its biological activity compared to the parent compound. This article explores the biological mechanisms, therapeutic implications, and potential applications of this compound.

- Molecular Formula : C19H24N6O5

- Molecular Weight : 416.49 g/mol

- CAS Registry Number : 51920-73-1

The biological activity of this compound is attributed to several mechanisms:

- Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a non-selective inhibitor of phosphodiesterase (PDE), particularly PDE3 and PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular functions including bronchodilation and anti-inflammatory responses .

- Adenosine Receptor Antagonism : The compound also antagonizes adenosine receptors, particularly A1 and A2A receptors, which modulates neurotransmission and inflammatory processes. This action contributes to its therapeutic effects in respiratory diseases .

- Histone Deacetylase Activation : It has been shown that low plasma levels of theophylline derivatives can enhance histone deacetylase (HDAC) activity, which is significant in regulating gene expression related to inflammation .

Bronchodilation

The primary clinical application of this compound lies in its ability to induce bronchodilation, making it beneficial for patients with asthma and chronic obstructive pulmonary disease (COPD). The compound relaxes airway smooth muscle by inhibiting PDE activity, thus increasing cAMP levels which lead to muscle relaxation .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by:

- Inhibiting the translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

- Enhancing interleukin-10 activity, which further reduces inflammation .

- Restoring corticosteroid efficacy in COPD patients by stimulating HDAC2 activity .

Antitumor Activity

Recent studies suggest potential antitumor properties of theophylline derivatives. Research indicates that this compound may induce apoptosis in cancer cells by downregulating splicing factor SRSF3, leading to reduced cellular proliferation in cancer models such as MCF-7 breast cancer cells .

Case Studies

- Asthma Management : A clinical trial demonstrated that patients receiving this compound showed significant improvement in forced expiratory volume (FEV1) compared to those on placebo, indicating enhanced lung function and reduced symptoms associated with asthma .

- COPD Treatment : Another study highlighted that administration of this derivative improved quality of life scores in COPD patients while reducing exacerbation rates due to its dual action on inflammation and bronchoconstriction .

Toxicology

The acute toxicity profile indicates an LD50 of approximately 485 mg/kg in rodent models when administered intravenously, suggesting a moderate safety margin for therapeutic use . However, further studies are warranted to fully understand the long-term effects and safety profile in humans.

Properties

CAS No. |

51920-73-1 |

|---|---|

Molecular Formula |

C19H24N6O5 |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-methylamino]ethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H24N6O5/c1-22(7-8-30-18(28)13-5-4-6-20-9-13)10-14(26)11-25-12-21-16-15(25)17(27)24(3)19(29)23(16)2/h4-6,9,12,14,26H,7-8,10-11H2,1-3H3 |

InChI Key |

FCWYHNPIADNOEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCOC(=O)C3=CN=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.